4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt has several scientific research applications, including:
Biology: It can be used in studies to understand the biological activity and metabolism of Sitagliptin.
Medicine: It is relevant in the development and testing of new DPP-4 inhibitors for the treatment of type 2 diabetes mellitus.
Industry: It is used in quality control and assurance processes during the production of Sitagliptin.
Mechanism of Action
As an impurity of Sitagliptin, 4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt likely shares a similar mechanism of action. Sitagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which results in increased levels of incretin hormones. These hormones help to regulate blood glucose levels by increasing insulin release and decreasing glucagon levels.
Comparison with Similar Compounds
4-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is similar to other impurities and analogs of Sitagliptin. Some similar compounds include:
Sitagliptin: The parent compound, which is a DPP-4 inhibitor used in the treatment of type 2 diabetes mellitus.
Other Sitagliptin Impurities: Various impurities that may be formed during the synthesis and production of Sitagliptin.
The uniqueness of this compound lies in its specific structural modifications, which can affect its chemical and biological properties.
Properties
Molecular Formula |
C15H18ClF2N5O |
---|---|
Molecular Weight |
357.78 g/mol |
IUPAC Name |
(3R)-3-amino-4-(2,5-difluorophenyl)-1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H17F2N5O.ClH/c16-11-1-2-13(17)10(5-11)6-12(18)7-15(23)21-3-4-22-9-19-20-14(22)8-21;/h1-2,5,9,12H,3-4,6-8,18H2;1H/t12-;/m1./s1 |
InChI Key |
PLBASHXWZNZIGP-UTONKHPSSA-N |
Isomeric SMILES |
C1CN2C=NN=C2CN1C(=O)C[C@@H](CC3=C(C=CC(=C3)F)F)N.Cl |
Canonical SMILES |
C1CN2C=NN=C2CN1C(=O)CC(CC3=C(C=CC(=C3)F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.